molecular formula C12H18OSi B185395 (2-Allylphenoxy)trimethylsilane CAS No. 18042-43-8

(2-Allylphenoxy)trimethylsilane

Cat. No.: B185395
CAS No.: 18042-43-8
M. Wt: 206.36 g/mol
InChI Key: LJIXCUHZKDSCQX-UHFFFAOYSA-N
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Description

(2-Allylphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C12H18OSi It is characterized by the presence of an allyl group attached to a phenoxy group, which is further bonded to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Allylphenoxy)trimethylsilane typically involves the reaction of 2-allylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The general reaction scheme is as follows:

2-Allylphenol+TrimethylchlorosilaneThis compound+HCl\text{2-Allylphenol} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 2-Allylphenol+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to enhance yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Allylphenoxy)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The phenoxy group can be reduced under specific conditions to yield phenolic compounds.

    Substitution: The trimethylsilane moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Phenolic compounds.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

(2-Allylphenoxy)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a protecting group for phenols.

    Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2-Allylphenoxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyl group can undergo polymerization or cross-linking reactions, while the phenoxy group can engage in electrophilic aromatic substitution. The trimethylsilane moiety provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    (2-Allylphenol): Lacks the trimethylsilane group, making it less sterically hindered and more reactive in certain conditions.

    (2-Phenoxy)trimethylsilane: Does not have the allyl group, limiting its ability to participate in polymerization reactions.

    (2-Allylphenoxy)dimethylsilane: Similar structure but with two methyl groups instead of three, affecting its reactivity and steric properties.

Uniqueness

(2-Allylphenoxy)trimethylsilane is unique due to the combination of the allyl group, phenoxy group, and trimethylsilane moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

trimethyl-(2-prop-2-enylphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIXCUHZKDSCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567546
Record name Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18042-43-8
Record name Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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